molecular formula C13H10ClF3N2O B12912410 4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one CAS No. 214287-65-7

4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

Cat. No.: B12912410
CAS No.: 214287-65-7
M. Wt: 302.68 g/mol
InChI Key: GETMRWCDSZZQQD-UHFFFAOYSA-N
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Description

4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone structure.

    Introduction of the Butynyl Group: The butynyl group can be introduced through a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and a palladium catalyst.

    Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can be compared with other similar compounds, such as:

    4-(But-1-yn-1-yl)-6-chloroquinazolin-2(1H)-one: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    4-(But-1-yn-1-yl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the chloro group, which may influence its reactivity and applications.

    6-Chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one:

The uniqueness of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

214287-65-7

Molecular Formula

C13H10ClF3N2O

Molecular Weight

302.68 g/mol

IUPAC Name

4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C13H10ClF3N2O/c1-2-3-6-12(13(15,16)17)9-7-8(14)4-5-10(9)18-11(20)19-12/h4-5,7H,2H2,1H3,(H2,18,19,20)

InChI Key

GETMRWCDSZZQQD-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)N1)C(F)(F)F

Origin of Product

United States

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